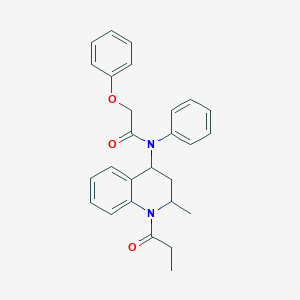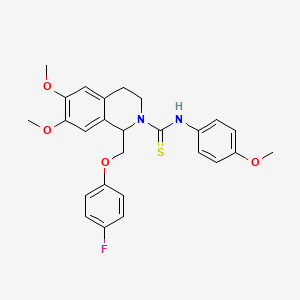
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acylation: The tetrahydroquinoline core is then acylated using 2-methylpropanoic acid chloride in the presence of a base such as triethylamine.
Coupling with Phenoxy and Phenylacetamide Groups: The final step involves coupling the acylated tetrahydroquinoline with 2-phenoxy-N-phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide
- N-(2-fluorophenyl)-N-[(2S,4R)-2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl]benzamide
Uniqueness
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide is unique due to its specific structural features, such as the combination of a tetrahydroquinoline core with phenoxy and phenylacetamide groups. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.
属性
分子式 |
C27H28N2O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C27H28N2O3/c1-3-26(30)28-20(2)18-25(23-16-10-11-17-24(23)28)29(21-12-6-4-7-13-21)27(31)19-32-22-14-8-5-9-15-22/h4-17,20,25H,3,18-19H2,1-2H3 |
InChI 键 |
SHRGQDIZFCHWSK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)COC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![8-(4-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14999386.png)
![2-[(Phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl thiocyanate](/img/structure/B14999398.png)
![4-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999409.png)
![Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate](/img/structure/B14999415.png)

![4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide](/img/structure/B14999424.png)
![N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B14999431.png)

![N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide](/img/structure/B14999444.png)
![N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B14999456.png)
![2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide](/img/structure/B14999458.png)

![ethyl 7-(2-methylpropyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999469.png)
